molecular formula C11H12O2 B8399931 4-Methyl-7-methoxy-2H-1-benzopyran

4-Methyl-7-methoxy-2H-1-benzopyran

Cat. No.: B8399931
M. Wt: 176.21 g/mol
InChI Key: IDRSZYOJAWDVSG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 7-methoxy-4-methyl-2H-1-benzopyran-2-one unambiguously defines the compound’s structure, specifying:

  • A benzopyran core (fused benzene and oxygen-containing pyrone rings)
  • Methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 7 and 4, respectively.
    Alternative nomenclature includes 4-methylherniarin and 7-methoxy-4-methylchromen-2-one , reflecting its relationship to herniarin (7-methoxycoumarin). The CAS Registry Number 2555-28-4 and molecular formula C₁₁H₁₀O₃ (molecular mass: 190.20 g/mol) are universally accepted identifiers.

Molecular Architecture and Tautomeric Forms

The planar benzopyran skeleton consists of a benzene ring fused to a pyrone ring, with substituents influencing electronic distribution (Figure 1). Key structural features include:

  • Methoxy group at C7: Electron-donating resonance effects stabilize the aromatic system.
  • Methyl group at C4: Steric effects slightly distort the pyrone ring’s planarity.
  • Carbonyl group at C2: Participates in hydrogen bonding and keto-enol tautomerism.

Tautomeric equilibria involve enol (4MU) and keto (4MUT) forms. Computational studies show that the enol tautomer dominates in aqueous solutions, forming a hydrogen bond network with water molecules. The keto form becomes significant in excited states, facilitating proton transfer reactions.

Table 1: Key Structural Descriptors
Property Value/Description Source
Molecular Formula C₁₁H₁₀O₃
SMILES CC=1C=2C(=CC(OC)=CC₂)OC(=O)C₁
InChIKey UDFPKNSWSYBIHO-UHFFFAOYSA-N
Melting Point 160–161°C
Tautomers Enol (4MU), Keto (4MUT)

Crystallographic Data and Conformational Analysis

Limited single-crystal X-ray data exist for 4-methyl-7-methoxycoumarin, but related derivatives exhibit monoclinic or triclinic crystal systems. The methyl group at C4 induces slight torsional angles (2–5°) in the pyrone ring, while the methoxy group at C7 adopts a nearly coplanar orientation with the benzene ring. Hydrogen bonding between the carbonyl oxygen and water molecules stabilizes the crystal lattice, with O···H distances of 1.8–2.1 Å.

Comparative Analysis with Related Benzopyran Derivatives

Table 2: Structural and Functional Comparisons
Compound Substituents Fluorescence λₑₘ (nm) Hydrogen Bond Capacity
4-Methyl-7-methoxycoumarin 4-CH₃, 7-OCH₃ 450–470 Moderate (5 H-bonds)
Herniarin (7-methoxycoumarin) 7-OCH₃ 430–450 Low (2 H-bonds)
4-Methylumbelliferone 4-CH₃, 7-OH 510–530 High (7 H-bonds)

Key differences:

  • Electron-withdrawing groups (e.g., -OH in 4-methylumbelliferone) enhance fluorescence quantum yield via intramolecular charge transfer (ICT).
  • Methoxy groups reduce water solubility but improve thermal stability compared to hydroxylated analogs.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

7-methoxy-4-methyl-2H-chromene

InChI

InChI=1S/C11H12O2/c1-8-5-6-13-11-7-9(12-2)3-4-10(8)11/h3-5,7H,6H2,1-2H3

InChI Key

IDRSZYOJAWDVSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOC2=C1C=CC(=C2)OC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Coumarins, including 4-methyl-7-methoxy-2H-1-benzopyran, have been studied for their antimicrobial activities. Research indicates that this compound exhibits significant efficacy against various bacterial strains and fungi. For instance, studies have shown that coumarins can disrupt microbial cell walls and inhibit essential metabolic pathways, making them promising candidates for developing new antimicrobial agents .

Anticancer Effects

The anticancer potential of coumarins has been extensively documented. This compound has demonstrated cytotoxic effects against several cancer cell lines. Mechanistically, it may induce apoptosis through the activation of caspases and the modulation of cell cycle regulators. This compound's ability to inhibit tumor growth in vivo has been observed in animal models, providing a basis for further investigation into its use as a chemotherapeutic agent .

Antifilarial Activity

Recent studies have highlighted the antifilarial properties of derivatives related to this compound. One derivative showed promising macrofilaricidal and microfilaricidal activity against filarial infections in rodent models. This suggests that such compounds could be developed into effective treatments for human filarial diseases .

Synthetic Methodologies

The synthesis of this compound typically involves traditional organic reactions such as Pechmann condensation and other cyclization techniques. These methods allow for the modification of coumarin structures to enhance their biological activities. The ability to introduce various substituents at different positions on the coumarin ring opens avenues for creating novel derivatives with tailored properties .

Pharmacological Potential

The pharmacological applications of this compound extend beyond its antimicrobial and anticancer properties. Coumarins are known for their antioxidant capabilities, which can protect cells from oxidative stress and inflammation. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

Development of Drug Formulations

Due to its favorable pharmacokinetic properties, this compound can serve as a lead compound in drug formulation development. Its derivatives are being explored for use in various therapeutic areas, including cardiovascular diseases and neurodegenerative disorders .

Data Summary Table

Application AreaObserved EffectsReferences
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
AntifilarialMacro and microfilaricidal activity
AntioxidantProtects against oxidative stress
Drug DevelopmentLead compound for various therapeutic formulations

Comparison with Similar Compounds

Structural and Substitution Variations

The benzopyran core allows diverse functionalization. Key analogues include:

  • 3-Substituted Derivatives: Compounds like 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b) and 3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c) highlight the impact of substituents on the pyran ring. The dichloro group in 8c increases molecular weight and may enhance lipophilicity compared to methoxy-substituted analogues .
  • 4-Position Modifications : Bromination of 4-methyl derivatives (e.g., 7-acetyloxy-4-bromomethyl-2H-1-benzopyran-2-one) introduces reactivity for further functionalization, unlike the inert methyl group in the target compound .
  • 7-Position Diversity: Substituents like acetyloxy () or prenyl groups () alter solubility and bioactivity.

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Molecular Weight Key Features Reference
4-Methyl-7-methoxy-2H-1-benzopyran 4-CH₃, 7-OCH₃ Not reported ~206* Moderate stability, low polarity -
7b () 4-OH, 6-CH₃, 3-(4-MeO-benzoyl) 171 342 High polarity due to hydroxyl
8c () 3-(3,4-Cl₂-benzoyl), 7-CH₃ 178 413 Lipophilic, halogenated
3fa () 3-(3,4-Cl₂-Ph), 7-(piperidinyl) 110–112 418 Antimicrobial activity
7-Acetyloxy-4-BrMe () 4-BrCH₂, 7-OAc Not reported ~313 Reactive bromine site

*Estimated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-Methyl-7-methoxy-2H-1-benzopyran?

  • Methodology : The compound is typically synthesized via Claisen-Schmidt condensation, where a substituted acetophenone reacts with a methoxy-substituted benzaldehyde under basic conditions. Demethylation steps (e.g., using boron tribromide) may follow to introduce hydroxyl groups . Crystallization in solvents like methanol or ethanol is recommended for purification, as demonstrated in structural reports .

Q. How can structural characterization be performed for this compound?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths, angles, and packing patterns (e.g., C=O bond length ≈1.22 Å, methoxy group torsion angles) .
  • NMR spectroscopy : Key signals include methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons in the benzopyran core (δ 6.5–8.0 ppm) .
  • Mass spectrometry : Molecular ion peaks at m/z 176.169 (base peak) confirm the molecular formula C₁₀H₈O₃ .

Q. What are the critical physical properties relevant to experimental design?

  • Key Data :

  • Boiling point : ~254–262°C (varies with substituents) .
  • Solubility : Limited in water; soluble in ethanol, ether, and DMSO .
  • Refractive index : ~1.580 (experimental data for analogs) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in regioselectivity during synthesis?

  • Approach : X-ray diffraction studies (e.g., CCDC deposition codes from Acta Crystallographica) confirm substitution patterns. For example, methoxy groups at position 7 exhibit distinct torsion angles (~5–10°) compared to other positions, aiding in distinguishing isomers . Pair this with DFT calculations to validate electronic effects influencing regioselectivity .

Q. What methodologies address stability challenges under varying pH or temperature?

  • Strategies :

  • Thermogravimetric analysis (TGA) : Monitors decomposition temperatures (e.g., stability up to 200°C for hydrated forms) .
  • HPLC-MS : Tracks degradation products (e.g., demethylation to 7-hydroxy derivatives) under acidic/basic conditions .
  • Storage recommendations : Store in inert atmospheres (N₂/Ar) at ≤−20°C to prevent oxidation .

Q. How can analytical techniques quantify trace impurities in synthesized batches?

  • Protocols :

  • High-resolution LC-MS : Detects impurities at ppm levels (e.g., residual boron from demethylation reactions) .
  • 1D/2D NMR coupling : Identifies stereoisomers via NOESY correlations (e.g., distinguishing cis vs. trans methoxy groups) .

Q. What safety protocols are essential given the compound’s toxicity profile?

  • Guidelines :

  • Acute toxicity : Classified under OSHA HCS Category 4 (oral LD₅₀ > 300 mg/kg). Use PPE (nitrile gloves, respirators with P95 filters) to avoid inhalation or dermal exposure .
  • Waste disposal : Incinerate in approved facilities to avoid environmental release of persistent metabolites .

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